![molecular formula C13H14ClFN2 B6621020 1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole](/img/structure/B6621020.png)
1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to a methyl group, which is further connected to a 2-propylimidazole moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-fluorobenzyl chloride with 2-propylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-[(2-Chloro-4-fluorophenyl)methyl]-2-propylimidazole can be compared with other similar compounds, such as:
2-Chloro-4-fluorobenzyl derivatives: These compounds share a similar structural motif and may exhibit comparable biological activities.
Imidazole derivatives: Other imidazole-based compounds may have similar chemical reactivity and applications in medicinal chemistry.
Fluorinated aromatic compounds: Compounds containing fluorinated aromatic rings may have similar physicochemical properties and uses in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2/c1-2-3-13-16-6-7-17(13)9-10-4-5-11(15)8-12(10)14/h4-8H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMISAOYSVBTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-propanoyl-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanehydrazide](/img/structure/B6620937.png)
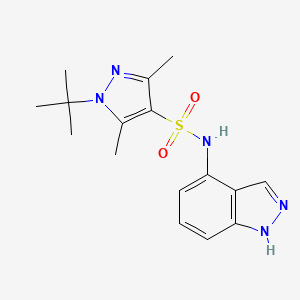
![3-[(6-Fluoroquinolin-8-yl)methyl-(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B6620952.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6620953.png)
![1-(2-Methoxyethyl)-3-[1-(4-methoxyphenyl)piperidin-4-yl]-1-methylurea](/img/structure/B6620955.png)
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-4-pyrrol-1-ylbenzamide](/img/structure/B6620957.png)
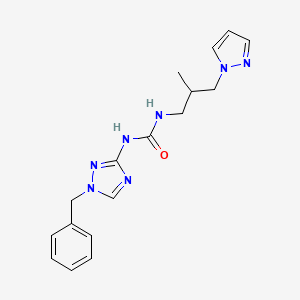
![N-[3-(1,2,4-triazol-1-yl)butan-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B6620963.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6620998.png)
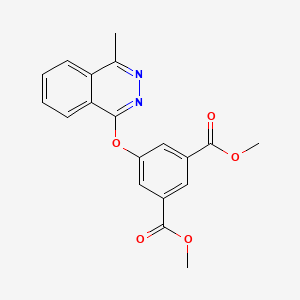
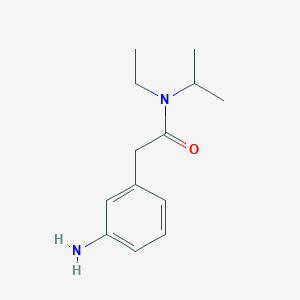

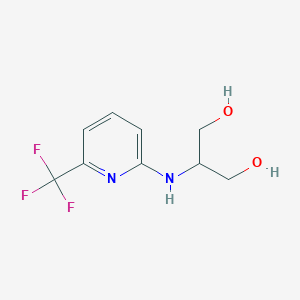
![N-[[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B6621041.png)
